Dihydrohaloperidol, (R)-

Sigma-2 receptor pharmacology Enantioselective binding Antipsychotic metabolite profiling

(R)-Dihydrohaloperidol, also designated as (R)-(+)-reduced haloperidol, is a chiral, enantiomerically pure form of the major carbonyl-reduced metabolite of the antipsychotic drug haloperidol. This compound is a butyrophenone-derived secondary alcohol featuring a single stereogenic center at the carbinol carbon, and is specifically the (R)-(+)-enantiomer.

Molecular Formula C21H25ClFNO2
Molecular Weight 377.9 g/mol
CAS No. 136271-60-8
Cat. No. B7883699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrohaloperidol, (R)-
CAS136271-60-8
Molecular FormulaC21H25ClFNO2
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O
InChIInChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m1/s1
InChIKeyWNZBBTJFOIOEMP-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Dihydrohaloperidol (CAS 136271-60-8): Enantiopure Haloperidol Metabolite for Differentiated Sigma Receptor Research


(R)-Dihydrohaloperidol, also designated as (R)-(+)-reduced haloperidol, is a chiral, enantiomerically pure form of the major carbonyl-reduced metabolite of the antipsychotic drug haloperidol [1]. This compound is a butyrophenone-derived secondary alcohol featuring a single stereogenic center at the carbinol carbon, and is specifically the (R)-(+)-enantiomer. It is formed in vivo as the minor enantiomeric product (~27% of the reduced haloperidol pool) of haloperidol metabolism, and is pharmacologically distinguished from its (S)-(-)-counterpart and from the parent drug by its unique profile of sigma receptor subtype affinity, cytochrome P450 metabolic liability, and attenuated dopamine D2 receptor engagement [2][3].

Procurement Risk of Racemic or (S)-Reduced Haloperidol When (R)-Dihydrohaloperidol Is Required


Racemic reduced haloperidol (CAS 34104-67-1) and (S)-dihydrohaloperidol (CAS 136271-61-9) cannot substitute for (R)-dihydrohaloperidol (CAS 136271-60-8) in applications demanding precise stereochemical control. At the sigma-2 receptor subtype, the two enantiomers diverge substantially in affinity (Ki = 31 nM for the (R)-enantiomer vs. 8.2 nM for the (S)-enantiomer), which is critical for experiments dissecting sigma-1 versus sigma-2 pharmacology [1]. In metabolic studies, the (R)-enantiomer is uniquely subject to dual CYP3A4/CYP2D6-catalyzed back-oxidation, whereas the (S)-enantiomer is cleared solely by CYP3A4, making enantiopure (R)-material essential for studies investigating CYP2D6 pharmacogenetic variability or drug-drug interaction potential [2]. Additionally, in vivo the (R)-enantiomer constitutes only ~27% of the circulating reduced haloperidol pool, meaning that racemic material masks the distinct pharmacokinetic behavior of this minor enantiomer [3].

Quantitative Differential Evidence for (R)-Dihydrohaloperidol (CAS 136271-60-8) Against Key Comparators


Sigma-2 Receptor Subtype Affinity: (R)- vs. (S)-Dihydrohaloperidol Distinct Binding Profile

The (R)-(+)-enantiomer of dihydrohaloperidol displays sigma-2 receptor affinity (Ki = 31 nM) that is approximately 3.8-fold weaker than the (S)-(-)-enantiomer (Ki = 8.2 nM), while both enantiomers maintain equivalent, high-affinity binding at sigma-1 sites (Ki = 1–2 nM). The parent drug haloperidol shows Ki values of 0.33 nM at sigma-1 and 26 nM at sigma-2. This sigma-2 affinity divergence between enantiomers is the most pronounced stereoselective signal in the dihydrohaloperidol receptor profile [1].

Sigma-2 receptor pharmacology Enantioselective binding Antipsychotic metabolite profiling

CYP2D6-Dependent Metabolic Liability: (R)-Dihydrohaloperidol Is Cleared via Both CYP3A4 and CYP2D6

In human liver microsomes, the (R)-isomer of dihydrohaloperidol is a substrate for both CYP3A4 and CYP2D6, whereas the (S)-isomer is catalyzed exclusively by CYP3A4. Additionally, the intrinsic clearance ratio (R/S for Vmax/Km) is 1.40, meaning the (R)-enantiomer undergoes back-oxidation to haloperidol approximately 1.4-fold faster than the (S)-enantiomer [1]. In separate work using human liver cytosol, the Vmax values for oxidation of the S(−) and R(+) enantiomers of reduced haloperidol in four livers were 0.23 ± 0.15 and 0.60 ± 0.32 µmol/g protein/min (mean ± SD), respectively, confirming a higher oxidative capacity for the (R)-enantiomer [2].

Cytochrome P450 metabolism CYP2D6 pharmacogenetics Drug-drug interaction Enantioselective clearance

Dopamine D2 Receptor Affinity Attenuation: (R)-Dihydrohaloperidol Exhibits 85- to 100-fold Lower D2 Binding Than Haloperidol

Both enantiomers of reduced haloperidol display greatly decreased affinity for dopamine D2 and D3 receptors compared to the parent drug. While haloperidol binds to D2 receptors with Ki = 1.1 nM, both (R)- and (S)-dihydrohaloperidol exhibit D2 Ki values in the 100–200 nM range, representing an approximately 85- to 100-fold reduction in affinity [1]. In a separate study, racemic reduced haloperidol was reported to have Ki = 239 nM at dopamine D2 receptors, compared to 2.8 nM for haloperidol, an 85-fold difference [2]. This profound attenuation of D2 binding is a class-level property of the reduced metabolite, but is essential context for interpreting the sigma-preferring pharmacology of the individual enantiomers.

Dopamine D2 receptor Extrapyramidal side effects Receptor occupancy Sigma vs. dopamine selectivity

In Vivo Enantiomeric Ratio: (R)-Dihydrohaloperidol Represents ~27% of the Circulating Reduced Haloperidol Pool in Patients

In a clinical study of nine patients receiving haloperidol therapy, only 73.2 ± 18.2% of the reduced haloperidol excreted in urine was the S(−) enantiomer, meaning the R(+) enantiomer constitutes approximately 26.8% of the total reduced haloperidol pool in vivo [1]. This is notable because in vitro studies had demonstrated that cytosolic human ketone reductases catalyze stereospecific formation of >99% S(−)-reduced haloperidol, indicating that additional enzymatic pathways—possibly microsomal reductases or other oxidoreductases—contribute to the formation of the (R)-enantiomer in patients. The substantial inter-individual variability (SD ± 18.2%) further suggests that pharmacogenetic or disease-state factors may influence the proportion of (R)-dihydrohaloperidol produced.

Clinical pharmacokinetics Enantiomer ratio in vivo Haloperidol metabolism Stereospecific reduction

Functional Sigma-1 Receptor Agonism: Reduced Haloperidol Facilitates BDNF Secretion While Haloperidol Does Not

In human astrocytic glial cell lines (CCF-STTG1 and U87MG), reduced haloperidol (racemic haloperidol metabolite II) was found to facilitate brain-derived neurotrophic factor (BDNF) secretion in a sigma-1 receptor (S1R)-dependent manner, an effect that could be antagonized by the selective S1R antagonist BD1063. Critically, the parent drug haloperidol, despite its high S1R binding affinity, was unable to facilitate BDNF release [1]. This demonstrates that reduced haloperidol acts as a functionally selective S1R agonist for BDNF secretion, whereas haloperidol behaves as an S1R antagonist or functionally neutral ligand in this assay. The racemic reduced haloperidol used in this study binds S1R with high affinity (Ki = 1.4 nM) and D2 receptors with substantially lower affinity (Ki = 31 nM) .

Sigma-1 receptor BDNF secretion Functional selectivity Astrocyte biology Neuroprotection

Optimal Scientific and Industrial Application Scenarios for (R)-Dihydrohaloperidol (CAS 136271-60-8)


Pharmacological Dissection of Sigma-1 vs. Sigma-2 Receptor Subtype Contributions in Neuroprotection Assays

Researchers seeking to parse sigma-1 from sigma-2 receptor pharmacology can employ (R)-dihydrohaloperidol as a sigma-2-sparing tool compound (Ki S2 = 31 nM) in parallel with (S)-dihydrohaloperidol (Ki S2 = 8.2 nM), while both enantiomers retain equivalent high sigma-1 affinity (Ki = 1–2 nM). This paired-enantiomer approach enables within-class pharmacological discrimination of sigma subtype contributions to endpoints such as BDNF secretion, calcium mobilization, or ER stress modulation [1][2].

CYP2D6 Pharmacogenetic Studies Using Enantiomer-Specific Metabolic Probes

Because (R)-dihydrohaloperidol is uniquely metabolized by both CYP3A4 and CYP2D6—while the (S)-enantiomer is a CYP3A4-only substrate—the (R)-enantiomer can serve as a chiral probe substrate in human liver microsome or recombinant CYP isoform assays. Differential clearance rates between CYP2D6 extensive and poor-metabolizer genotype microsomes can be quantified by tracking the R/S enantiomeric ratio shift, with the intrinsic clearance ratio (R/S = 1.40 under non-polymorphic conditions) providing a baseline for detecting CYP2D6 impairment [3][4].

Chiral Analytical Reference Standard for Therapeutic Drug Monitoring of Haloperidol Metabolites

Clinical pharmacokinetic laboratories developing or validating chiral LC-MS/MS or HPLC methods for haloperidol metabolite quantification require enantiopure (R)-dihydrohaloperidol as a calibration standard. With in vivo data showing the (R)-enantiomer constitutes ~27% of urinary reduced haloperidol and that the enantiomeric ratio varies substantially between patients (SD ± 18.2%), accurate chiral separation and quantification depend on authenticated, enantiomerically pure reference material [5].

Sigma-1 Receptor Functional Selectivity Screening in Astrocyte-Based Neurotrophin Release Platforms

In cellular screening cascades aimed at identifying functionally selective sigma-1 receptor ligands that promote neurotrophin release, (R)-dihydrohaloperidol—as a component of reduced haloperidol—provides a critical reference point. The racemic reduced haloperidol metabolite has been shown to facilitate BDNF secretion from human astrocytic CCF-STTG1 and U87MG cells via S1R, whereas the parent drug haloperidol is functionally silent in this assay, establishing a pharmacological differentiation paradigm between S1R ligand binding and functional agonism [6].

Quote Request

Request a Quote for Dihydrohaloperidol, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.